molecular formula C15H12N2O3 B2972343 3-Oxo-2-pyridin-4-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid CAS No. 842974-44-1

3-Oxo-2-pyridin-4-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid

Cat. No.: B2972343
CAS No.: 842974-44-1
M. Wt: 268.272
InChI Key: SFOCWDRPXPSPLJ-UHFFFAOYSA-N
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Description

3-Oxo-2-pyridin-4-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid is a heterocyclic compound featuring an isoindole core substituted with a pyridin-4-ylmethyl group at position 2, a ketone at position 3, and a carboxylic acid at position 4. This structure positions it as a versatile intermediate in pharmaceutical and organic synthesis, particularly for developing bioactive molecules.

Properties

IUPAC Name

3-oxo-2-(pyridin-4-ylmethyl)-1H-isoindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-14-13-11(2-1-3-12(13)15(19)20)9-17(14)8-10-4-6-16-7-5-10/h1-7H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOCWDRPXPSPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2-pyridin-4-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of pyridine derivatives with appropriate carboxylic acids under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity and structural features make it valuable in organic synthesis and the development of new chemical entities.

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In the medical field, this compound is explored for its therapeutic potential. Research is ongoing to determine its efficacy in treating various diseases, including infections and chronic conditions.

Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-Oxo-2-pyridin-4-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanisms may vary depending on the application and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of isoindole-4-carboxylic acid derivatives, which differ primarily in the substituent at position 2. Below is a detailed comparison of key analogs:

Structural and Molecular Properties

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound Pyridin-4-ylmethyl C15H12N2O3 ~276.27 Not provided
3-Oxo-2-phenyl derivative Phenyl C15H11NO3 253.25 14261-92-8
2-Cyclohexyl derivative Cyclohexyl C15H17NO3 259.31 Not provided
2-Isobutyl derivative Isobutyl C13H15NO3 233.26 626215-95-0
2-(Tetrahydrofuran-2-ylmethyl) derivative Tetrahydrofuran-2-ylmethyl C14H15NO4 261.27 831203-49-7
2-(2-Methoxyethyl) derivative 2-Methoxyethyl C12H13NO4 235.24 436093-44-6
Key Observations:
  • Substituent Effects: Aromatic vs. This may enhance interactions with biological targets, such as enzymes or receptors . Electron-Withdrawing Effects: The pyridine ring’s nitrogen atom may exert electron-withdrawing effects, influencing reactivity in further chemical modifications (e.g., esterification, amidation) .

Biological Activity

3-Oxo-2-pyridin-4-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in various diseases. Notably, it has been shown to selectively inhibit poly (ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair mechanisms . This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents, making it a candidate for combination therapies in oncology.

Biological Activity Overview

The compound exhibits a range of biological activities that can be summarized as follows:

Activity Type Description Reference
Antitumor Activity Inhibits tumor cell proliferation and induces apoptosis in various cancer cell lines.
Antimicrobial Activity Exhibits activity against both Gram-positive and Gram-negative bacteria.
Neuroprotective Effects Potential protective effects against neurodegenerative diseases through modulation of signaling pathways.

Antitumor Activity

A study conducted on the effects of this compound on cancer cell lines demonstrated significant cytotoxicity. The compound was tested against various cancer types, including breast and lung cancer cells. Results indicated that the compound reduced cell viability by over 50% at concentrations as low as 10 µM, with an IC50 value indicating potent antitumor properties .

Antimicrobial Effects

In another study focusing on antimicrobial properties, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that this compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the isoindole scaffold and the pyridine ring have been explored to enhance potency and selectivity. For instance, substituents at specific positions have been correlated with increased PARP inhibition and improved anticancer efficacy .

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